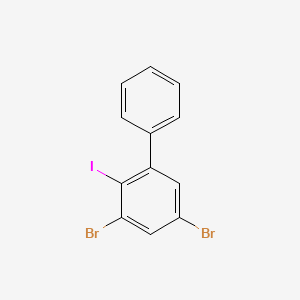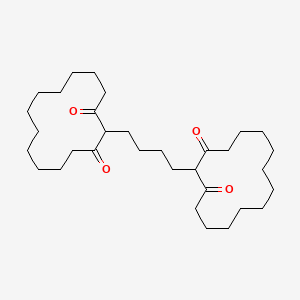
Tetramethylene-2,2'-bis(1,3-cyclotetradecanedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is a unique organic compound with the molecular formula C32H54O4 and a molecular weight of 502.785 g/mol . This compound is known for its complex structure, which includes two cyclotetradecanedione rings connected by a tetramethylene bridge. It is primarily used in research settings due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) typically involves the reaction of cyclotetradecanedione with a tetramethylene bridging group under controlled conditions. The reaction requires specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the cyclotetradecanedione rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Tetramethylene dithiosulfate
- Tetramethylene bis(1,3-dioxolane)
- Tetramethylene bis(1,3-dithiole-2-thione)
Comparison: Tetramethylene-2,2’-bis(1,3-cyclotetradecanedione) is unique due to its dual cyclotetradecanedione rings and tetramethylene bridge. This structure imparts distinct chemical properties that differentiate it from other similar compounds. For instance, its reactivity and interaction with biological targets can vary significantly compared to compounds with different bridging groups or ring structures .
Propiedades
Número CAS |
5009-06-3 |
|---|---|
Fórmula molecular |
C32H54O4 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
2-[4-(2,14-dioxocyclotetradecyl)butyl]cyclotetradecane-1,3-dione |
InChI |
InChI=1S/C32H54O4/c33-29-23-15-11-7-3-1-4-8-12-16-24-30(34)27(29)21-19-20-22-28-31(35)25-17-13-9-5-2-6-10-14-18-26-32(28)36/h27-28H,1-26H2 |
Clave InChI |
DVMLLSBJCUWUSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=O)C(C(=O)CCCCC1)CCCCC2C(=O)CCCCCCCCCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


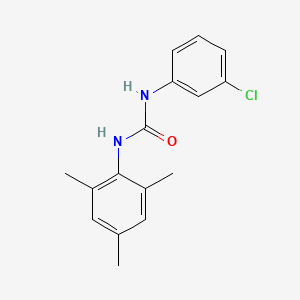

![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
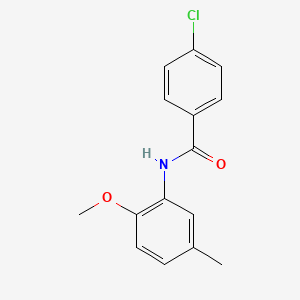
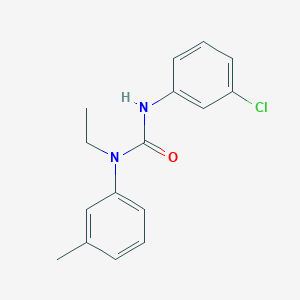

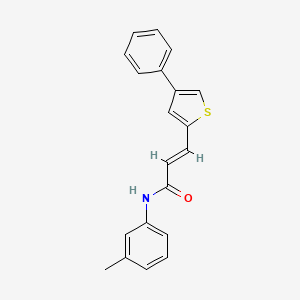
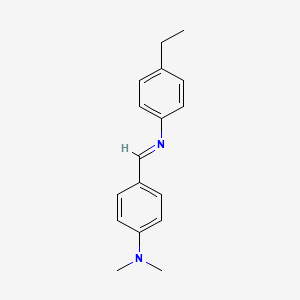
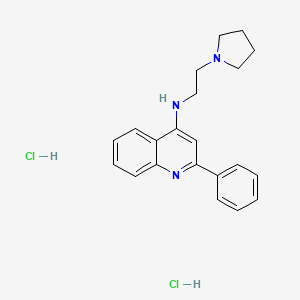
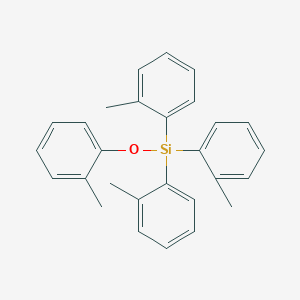
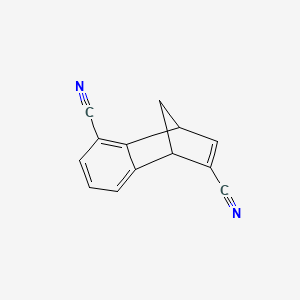
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
